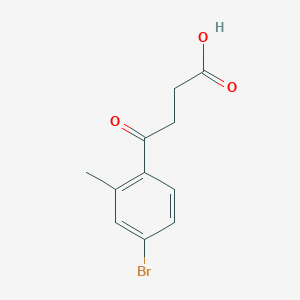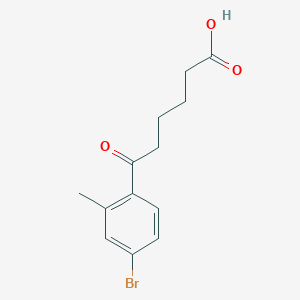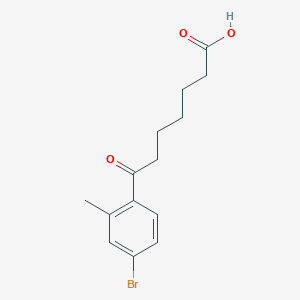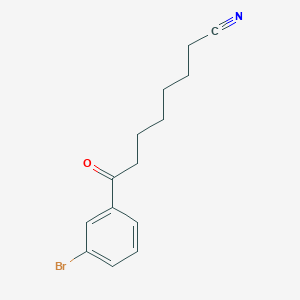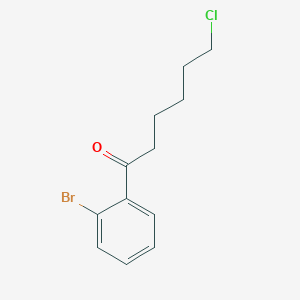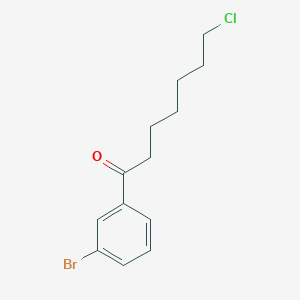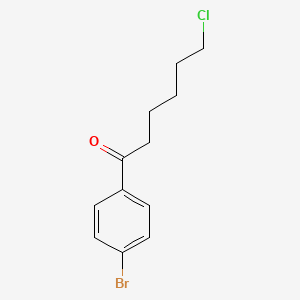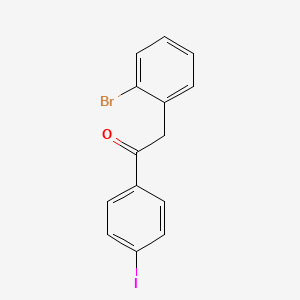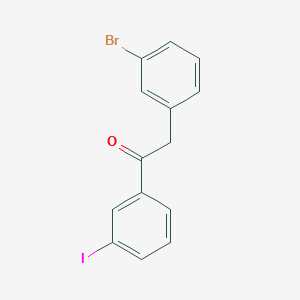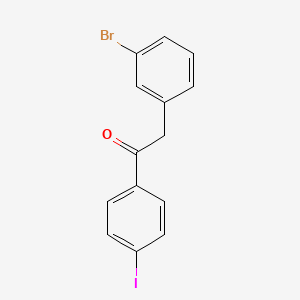
3-Azetidinomethyl-4'-thiomethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Azetidinomethyl-4'-thiomethylbenzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various azetidinone derivatives and their synthesis, structural analysis, and biological activities, which can provide insights into the analysis of similar compounds. Azetidinones, in general, are a class of beta-lactam compounds that have garnered interest due to their biological activities, particularly as antitumor agents and antibacterials .
Synthesis Analysis
The synthesis of azetidinone derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, which have shown potent antiproliferative properties. The synthesis involves the creation of a trans configuration between the 3-phenoxy and 4-phenyl rings, which is optimal for antiproliferative activity. Similarly, paper details the preparation of a 4-mercaptoazetidin-2-one derivative from a penicillin V-derived precursor, with subsequent alkylation and acylation reactions leading to S-substituted azetidinones.
Molecular Structure Analysis
X-ray crystallography and NMR studies are common techniques used to determine the molecular structure of azetidinone derivatives. Paper reports the X-ray structural investigation of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, providing detailed crystallographic data that helps in understanding the solid-state structure of these compounds. The importance of the torsional angle between different phenyl rings in azetidinones for their biological activity is highlighted in paper .
Chemical Reactions Analysis
Azetidinone derivatives undergo various chemical reactions that modify their structure and biological activity. For example, paper describes the reaction of a 4-mercaptoazetidin-2-one derivative with dimethyl acetylenedicarboxylate, leading to the formation of a dimethoxycarbonylvinylthioazetidinone and its C-4-epimer. Paper discusses the use of an aza-Wittig reaction to synthesize novel pyrido[4,3-d]pyrimidinone derivatives, showcasing the versatility of azetidinone chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The X-ray crystallography data provided in paper gives insights into the solid-state properties of these compounds. The biological activities, such as antitumor and antibacterial effects, are also indicative of their chemical properties. Paper discusses the DNA cross-linking ability of aziridinylbenzoquinones, a related class of compounds, which suggests that azetidinones might also interact with biological macromolecules in a sequence-selective manner. Paper evaluates the antibacterial activities of azetidinone derivatives, further emphasizing their chemical reactivity and potential as therapeutic agents.
Propriétés
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-21-17-8-6-15(7-9-17)18(20)16-5-2-4-14(12-16)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHKFSYIDJUCLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643249 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinomethyl-4'-thiomethylbenzophenone | |
CAS RN |
898771-55-6 |
Source


|
| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl][4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

